5-Chloro-8-methoxyquinoline-2-carbaldehyde
Overview
Description
5-Chloro-8-methoxyquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 8th position, and an aldehyde group at the 2nd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxyquinoline-2-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 5-chloro-8-methoxyquinoline using a Vilsmeier reagent (a combination of DMF and POCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the aldehyde group at the 2nd position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methoxyquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Chloro-8-methoxyquinoline-2-carboxylic acid.
Reduction: 5-Chloro-8-methoxyquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-8-methoxyquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research has explored its potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxyquinoline-2-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3rd position.
8-Hydroxyquinoline-2-carbaldehyde: Similar but with a hydroxyl group instead of a methoxy group at the 8th position.
5,7-Dichloro-8-hydroxyquinoline: Contains two chlorine atoms and a hydroxyl group.
Uniqueness
5-Chloro-8-methoxyquinoline-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of a chlorine atom, methoxy group, and aldehyde group on the quinoline ring makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
5-chloro-8-methoxyquinoline-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-5-4-9(12)8-3-2-7(6-14)13-11(8)10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKOEQJFOCITHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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